1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
CAS No.: 1815608-51-5
Cat. No.: VC5831757
Molecular Formula: C18H22N2S
Molecular Weight: 298.45
* For research use only. Not for human or veterinary use.
![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine - 1815608-51-5](/images/structure/VC5831757.png)
Specification
CAS No. | 1815608-51-5 |
---|---|
Molecular Formula | C18H22N2S |
Molecular Weight | 298.45 |
IUPAC Name | 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
Standard InChI | InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Standard InChI Key | ZWSWQSDJGJPXHD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The IUPAC name of the compound is 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine, reflecting its piperazine ring bonded to a para-substituted phenylthio group . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 1815608-51-5 |
Molecular Formula | |
Molecular Weight | 298.4 g/mol |
SMILES | CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C |
InChIKey | ZWSWQSDJGJPXHD-UHFFFAOYSA-N |
The compound’s structure features a central piperazine ring () linked to a phenyl group via a sulfur atom. The 2,4-dimethylphenyl substituent introduces steric and electronic effects that influence its reactivity and binding affinity .
Stereochemical and Conformational Analysis
The molecule exhibits planar geometry at the sulfur atom, with the piperazine ring adopting a chair conformation. Computational models suggest that the 2,4-dimethyl groups restrict rotational freedom around the C–S bond, stabilizing a specific dihedral angle between the two aromatic rings . This rigidity may enhance selectivity in biological interactions.
Synthesis and Derivative Formation
Key Derivatives and Modifications
The compound serves as a precursor for pharmacologically active agents. Notably, para-vortioxetine (a structural analog of vortioxetine) shares the same core but differs in substituent positioning . Comparative data highlight the impact of substitution patterns on bioactivity:
Compound | Substituent Position | Bioactivity (IC) |
---|---|---|
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine | Para | Not reported |
Vortioxetine | Ortho | 1.6 nM (SERT inhibition) |
Physicochemical and Spectroscopic Properties
Solubility and Stability
Experimental solubility data remain limited, but logP calculations (estimated at 3.8) suggest moderate lipophilicity, favoring membrane permeability . The compound is stable under acidic conditions but may undergo oxidation at the sulfur center in the presence of strong oxidizers.
Spectroscopic Characterization
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